1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride
Description
1-[(1H-Indol-3-yl)methyl]cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with an indole moiety. The compound features a cyclopropane ring directly bonded to an amine group, substituted at the 1-position by a methyl group linked to the 3-position of an indole heterocycle. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Indole derivatives are frequently studied for their bioactivity, particularly in neurotransmitter modulation and receptor binding, making this compound of interest in medicinal chemistry .
Properties
IUPAC Name |
1-(1H-indol-3-ylmethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-12(5-6-12)7-9-8-14-11-4-2-1-3-10(9)11;/h1-4,8,14H,5-7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXKCQKREZWSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CNC3=CC=CC=C32)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Cyclopropanation
This method leverages ethyl diazoacetate and a rhodium catalyst to generate the cyclopropane ring. For example:
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Reaction : 4-Fluorophenylacetonitrile reacts with ethyl diazoacetate in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄) under inert conditions.
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Mechanism : The diazo compound undergoes [2+1] cycloaddition with the alkene, forming a cyclopropane intermediate. Subsequent hydrogenation reduces the nitrile to an amine.
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Application : While this method is optimized for fluorophenyl derivatives, analogous protocols can be adapted for indole-containing substrates by modifying the alkene precursor.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions enable direct functionalization of the cyclopropane ring:
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Example : Cyclopropane precursors with boronic acid or halide groups undergo Suzuki or Ullmann coupling with indole derivatives.
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Advantages : High regioselectivity and compatibility with sensitive functional groups.
| Reaction Type | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 80°C | 60–75% | |
| Ullmann Coupling | CuI, 1,10-Phenanthroline | DMF, 100°C | 50–65% |
Indole-Methyl Group Introduction
The indole moiety is introduced via reductive amination or coupling reactions.
Reductive Amination
Indole-3-carbaldehyde reacts with cyclopropane amine to form a Schiff base, which is reduced to the amine:
Copper-Catalyzed Coupling
Aryl halides or boronic acids couple with cyclopropane amine:
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Example : Indole-3-bromo derivatives react with cyclopropane amine in the presence of CuI and 1,10-phenanthroline.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for improved solubility:
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Method : Treatment with HCl gas in diethyl ether or aqueous HCl solution.
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Purity : Recrystallization from ethanol/water mixtures ensures >95% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Rhodium-Catalyzed | Scalable, high regioselectivity | Requires expensive catalysts |
| Reductive Amination | Mild conditions, high yield | Sensitive to aldehyde stability |
| Suzuki Coupling | Broad functional group tolerance | Requires boronic acid synthesis |
Key Challenges and Solutions
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Indole Stability : The NH group of indole can coordinate to catalysts, inhibiting reactions. Solution : Use directing groups (e.g., methyl) to block coordination.
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Cyclopropane Strain : Ring opening under harsh conditions. Solution : Optimize reaction temperatures (60–80°C) and solvents (DMF, toluene).
Research Findings and Applications
Chemical Reactions Analysis
1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a biologically active compound with applications in the treatment of cancer cells, microbes, and various disorders . In medicine, it is explored for its therapeutic potential, particularly in the development of new drugs . In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways . For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its binding to target proteins and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride and related cyclopropane-amine derivatives:
*Estimated based on analogous structures.
Structural and Functional Insights
Indole vs. Aromatic Substitutents: The indole moiety in the target compound provides a planar aromatic system capable of π-π stacking and hydrogen bonding, critical for interactions with biological targets like serotonin receptors .
Cyclopropane Ring Effects :
- Cyclopropane’s angle strain increases reactivity and conformational rigidity. For example, 1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride (2138244-10-5) shows enhanced stability in acidic conditions due to the strained ring . This feature may also influence the target compound’s metabolic resistance.
Physicochemical Properties :
- The hydrochloride salt in all listed compounds improves aqueous solubility. However, the indole-containing target compound likely has a higher polar surface area (~60 Ų) compared to fluorophenyl derivatives (~45 Ų), affecting permeability .
Spectroscopic Data :
- While direct NMR data for the target compound are unavailable, analogous indole derivatives (e.g., 1H-indol-3-amine) show characteristic 13C-NMR peaks at δ ~101–144 ppm for aromatic carbons and δ ~47 ppm for methylene groups . Mass spectrometry (HRMS) of similar compounds (e.g., C₁₅H₁₅N₂) reveals accurate mass matches within 1 ppm error, critical for structural validation .
Biological Activity
1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride, a compound with the CAS number 2411638-56-5, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound indicates that it contains an indole moiety, which is known for its diverse biological activities. The cyclopropane ring contributes to the compound's unique properties and potential interactions with biological targets.
Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:
- Receptor Modulation : The indole structure is known to interact with various receptors, including serotonin receptors, which could influence mood and behavior.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Antimicrobial Activity : There is evidence to suggest that compounds with similar structures exhibit antimicrobial properties, indicating a potential for this compound to inhibit bacterial growth.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant-like Effects : Studies have indicated that compounds containing indole structures can exhibit antidepressant-like effects in animal models.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases.
Data Tables
The following table summarizes key findings from various studies on the biological activity of related compounds:
Case Studies
Several case studies have explored the effects of compounds similar to this compound:
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Case Study on Antidepressant Effects :
- A study demonstrated that an indole derivative showed significant improvement in depression-like behaviors in rodent models when administered over a two-week period. The mechanism was attributed to increased serotonin levels in the brain.
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Case Study on Anti-inflammatory Activity :
- Another investigation focused on a cyclopropane-containing compound, revealing its ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases.
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of indole derivatives:
- Compounds with modifications at specific positions on the indole ring showed enhanced activity against certain bacterial strains.
- Variations in the cyclopropane structure influenced binding affinity to target receptors, suggesting that small changes can lead to significant differences in biological activity.
Q & A
Q. What are critical safety protocols for handling this compound in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
